BenchChemオンラインストアへようこそ!

Semustine

Oncology Preclinical Therapeutic Index

Select Semustine (Me-CCNU, ≥95% purity) for reproducible preclinical modeling where nitrosourea differentiation matters. This 4‑methyl lomustine analog displays quantifiable differences in DNA-binding affinity (Ka = 1.53×10³ M⁻¹ vs 8.12×10³ M⁻¹ for lomustine), distinct cross-linking kinetics, and a 2‑4‑fold higher therapeutic index in murine tumor models, validated by SEAM-conditioning data (3‑year PFS 62%, OS 75%). Its pronounced lipophilicity ensures consistent blood‑brain barrier penetration critical for glioma research. Do not substitute lomustine or carmustine without recognizing these pharmacodynamic divergences.

Molecular Formula C10H18ClN3O2
Molecular Weight 247.72 g/mol
CAS No. 13909-09-6
Cat. No. B1681729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSemustine
CAS13909-09-6
SynonymsMe CCNU
Me-CCNU
MeCCNU
Methyl CCNU
Methyl-CCNU
NSC 95441
NSC-95441
NSC95441
Semustine
Molecular FormulaC10H18ClN3O2
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)NC(=O)N(CCCl)N=O
InChIInChI=1S/C10H18ClN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15)
InChIKeyFVLVBPDQNARYJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow crystalline power
Solubilityless than 1 mg/mL at 64 °F (NTP, 1992)
Water 0.09 (mg/mL)
0.1 N HCI 0.09 (mg/mL)
0.1 N NaOH 0.09 (mg/mL)
10% Ethanol 0.10 (mg/mL)
Absolute Ethanol 100.00 (mg/mL)
DMSO 250.00 (mg/mL)
Chloroform 667.00 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Semustine (CAS 13909-09-6) Procurement Guide: Nitrosourea Alkylating Agent for Oncology Research


Semustine (Me-CCNU, Methyl-CCNU, CAS 13909-09-6) is a chloroethyl nitrosourea (CENU) alkylating agent and a 4-methyl derivative of lomustine [1]. As a bifunctional alkylator, it induces DNA interstrand cross-links, primarily at the major groove between guanine and cytosine residues (dG-dC), leading to cytotoxicity in rapidly dividing tumor cells [2]. Its lipophilic nature enables it to cross the blood-brain barrier, historically positioning it for glioma research [3].

Semustine: Why Methyl-CCNU Cannot Be Interchanged with Lomustine or Carmustine


Despite belonging to the same nitrosourea class, semustine exhibits quantifiable differences in DNA-binding affinity, therapeutic index, and clinical conditioning regimen outcomes compared to its closest analogs, lomustine (CCNU) and carmustine (BCNU). Substituting semustine with other nitrosoureas without considering these documented differences can lead to inconsistent experimental results in preclinical models or altered toxicity profiles in conditioning regimens. The following evidence provides a data-driven rationale for specific procurement decisions.

Semustine (13909-09-6): Quantifiable Differentiation Data for Scientific Selection


Therapeutic Index Advantage Over Lomustine and Carmustine in Murine Tumor Models

Semustine demonstrated a 2- to 4-fold higher therapeutic index compared to its parent compound lomustine (CCNU) and analog carmustine (BCNU) in murine tumor models, including Lewis lung carcinoma, spontaneous mouse breast cancer, and B16 malignant melanoma [1]. This indicates a superior margin between efficacy and toxicity in these specific preclinical settings, potentially influencing the selection of semustine for certain in vivo studies.

Oncology Preclinical Therapeutic Index

DNA-Binding Affinity of Semustine vs. Lomustine

In a comparative study of DNA-binding properties, semustine exhibited a lower binding constant (Ka) for DNA than lomustine [1]. The calculated Ka for semustine-DNA interaction was 1.53 × 10³ M⁻¹, while lomustine-DNA interaction was 8.12 × 10³ M⁻¹, representing an approximately 5.3-fold difference in binding affinity. This indicates that the methyl group on semustine modulates its direct interaction with DNA, which may have implications for its mechanism of action and cytotoxic profile.

DNA Damage Molecular Pharmacology Binding Affinity

Cross-Linking Kinetics of Semustine vs. Carmustine on Double-Stranded DNA

A quantitative analysis of DNA interstrand cross-link (ICL) formation using real-time fluorescence quantitative PCR revealed that semustine (Me-CCNU) and carmustine (BCNU) exhibit different cross-linking trends on double-stranded DNA [1]. While the study did not provide direct numerical comparison, it concluded that the kinetics and pattern of cross-link formation differ between the two agents, which may underlie variations in their cytotoxic and therapeutic profiles.

DNA Crosslinking Mechanism of Action CENU

SEAM Regimen for Lymphoma Autologous Stem Cell Transplantation: A Carmustine-Free Alternative

In a retrospective study of 97 lymphoma patients undergoing autologous stem cell transplantation (auto-SCT), the SEAM conditioning regimen (semustine, etoposide, cytarabine, melphalan) demonstrated a 3-year progression-free survival (PFS) of 62% and overall survival (OS) of 75% [1]. This efficacy and safety profile was deemed comparable to historical data for the standard BEAM regimen (carmustine, etoposide, cytarabine, melphalan), positioning SEAM as a feasible and effective alternative when carmustine is contraindicated or unavailable.

Hematology Stem Cell Transplantation Conditioning Regimen

Semustine (13909-09-6): Evidence-Based Research and Procurement Applications


Preclinical Efficacy Studies in Glioma and Solid Tumor Models

Semustine's established use in preclinical glioma models and its higher therapeutic index (2-4 fold) compared to lomustine and carmustine in certain murine tumor models make it a relevant compound for evaluating nitrosourea-based therapies [1]. Its lipophilic nature and blood-brain barrier penetration are key attributes for CNS oncology research [2].

Molecular Pharmacology Investigations of DNA Alkylation and Crosslinking

The quantifiable difference in DNA-binding affinity (Ka = 1.53 × 10³ M⁻¹ for semustine vs. 8.12 × 10³ M⁻¹ for lomustine) and the distinct cross-linking kinetics compared to carmustine position semustine as a valuable tool compound for mechanistic studies of CENU-induced DNA damage, repair pathways, and structure-activity relationships [REFS-3, REFS-4].

Development and Optimization of Conditioning Regimens for Hematopoietic Stem Cell Transplantation

The SEAM regimen, which substitutes semustine for carmustine, has demonstrated comparable 3-year progression-free survival (62%) and overall survival (75%) to the BEAM standard in lymphoma patients undergoing auto-SCT [5]. This evidence supports the procurement of semustine for translational research into alternative conditioning protocols, particularly in settings where carmustine-associated toxicity is a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Semustine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.